molecular formula C9H7Cl2FO B8544475 3,3'-Dichloro-5'-fluoropropiophenone

3,3'-Dichloro-5'-fluoropropiophenone

Cat. No. B8544475
M. Wt: 221.05 g/mol
InChI Key: AOAADCFSBCADEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601744B2

Procedure details

A reaction flask (500 mL) containing zinc chloride (6.98 g, 51.2 mmol) was dried by heating using a heat gun under vacuum. After cooling to room temperature, a solution of 3-chloro-5-fluorophenylmagnesium bromide (0.5 M in dry tetrahydrofuran, 100 mL, 50.0 mmol) was added to the reaction flask via a cannula, and the mixture was stirred until all zinc chloride solid was dissolved and the formation of a sluggish bright yellow solution (˜1 h). A warm bath (40° C) may be applied to complete this process. Anhydrous tetrahydrofuran (100 mL) was added, followed by tetrakis(triphenylphosphine)palladium (2.89 g, 2.50 mmol, 0.05 equiv.). After cooling to 0° C., 3-chloropropionyl chloride (5.05 mL, 52.5 mmol, 1.05 equiv.) was added dropwise and the mixture was stirred at 0° C. for 2 hours. The reaction mixture was acidified with an aqueous hydrochloric acid solution (3 N), then extracted with diethyl ether (2×250 mL). The combined ether extracts were washed with a saturated aqueous sodium bicarbonate solution, brine, dried (anhydrous sodium sulfate), and concentrated. The crude oil was purified by Isco CombiFlash Companion column chromatography (silica gel, 0-15% ethyl acetate/hexane) and the resulting white solid was recrystallized (minimal diethyl ether/hexane/−25° C.) to give pure 3-chloro-1-(3-chloro-5-fluorophenyl)propan-1-one as a white powder (5.54 g, 50%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.05 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.98 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
2.89 g
Type
catalyst
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([Mg]Br)[CH:5]=[C:6]([F:8])[CH:7]=1.[Cl:11][CH2:12][CH2:13][C:14](Cl)=[O:15].Cl>[Cl-].[Zn+2].[Cl-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O1CCCC1>[Cl:11][CH2:12][CH2:13][C:14]([C:4]1[CH:5]=[C:6]([F:8])[CH:7]=[C:2]([Cl:1])[CH:3]=1)=[O:15] |f:3.4.5,^1:24,26,45,64|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
ClC=1C=C(C=C(C1)F)[Mg]Br
Step Two
Name
Quantity
5.05 mL
Type
reactant
Smiles
ClCCC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
6.98 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Six
Name
Quantity
2.89 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was dried
TEMPERATURE
Type
TEMPERATURE
Details
by heating
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
the formation of a sluggish bright yellow solution (˜1 h)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
A warm bath (40° C) may be applied
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×250 mL)
WASH
Type
WASH
Details
The combined ether extracts were washed with a saturated aqueous sodium bicarbonate solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by Isco CombiFlash Companion column chromatography (silica gel, 0-15% ethyl acetate/hexane)
CUSTOM
Type
CUSTOM
Details
the resulting white solid was recrystallized (minimal diethyl ether/hexane/−25° C.)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCC(=O)C1=CC(=CC(=C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.54 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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